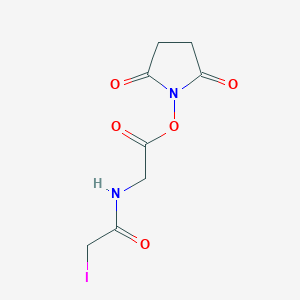
2-(1H-Benzimidazol-2-YL)-N-methylethanamine
Descripción general
Descripción
The compound “2-(1H-Benzimidazol-2-YL)-N-methylethanamine” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The benzimidazole unit is almost planar .
Molecular Structure Analysis
The benzimidazole core of the molecule is planar . Theoretical and actual NMR chemical shifts were found to be quite similar . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Chemical Reactions Analysis
Benzimidazole derivatives have been studied for their reactivity with various free radicals . They have been found to react through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Physical And Chemical Properties Analysis
The compound is a solid . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
2-Methylethanamine Benzimidazole has a wide range of applications in scientific research. It has been used to study the structure and function of proteins and enzymes, as well as to study the interactions between proteins and other molecules. Additionally, it has been used in the development of new drugs and drug delivery systems. It has also been used to study the effects of drugs on the human body, as well as to study the effects of environmental toxins on the human body.
Mecanismo De Acción
Target of Action
The primary targets of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine are parasites, specifically the species Trichinella spiralis . These parasites are widespread around the world and lead to morbidity and mortality in the population .
Mode of Action
This compound interacts with its targets by modulating the polymerization of tubulin . This interaction disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress in the host infected by the parasites . It reacts with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Similar compounds, such as carbendazim, have been shown to be primarily eliminated through the urine
Result of Action
The result of the action of this compound is the death of the parasitic larvae . In addition, the compound has antioxidant properties, acting as an effective radical scavenger .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to detect phosgene, a toxic gas, can be affected by the presence of the gas in the solution and gas phase
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylethanamine Benzimidazole has several advantages when used in laboratory experiments. It is relatively non-toxic, making it safe to work with in the lab. Additionally, it is relatively inexpensive and easy to obtain. The compound is also stable, meaning that it will not degrade or break down over time. However, it is important to note that this compound is not soluble in water, making it difficult to use in certain experiments.
Direcciones Futuras
The future of 2-Methylethanamine Benzimidazole is promising. It has a wide range of potential applications in the medical, pharmaceutical, and biotechnology fields. Additionally, it could be used to study the effects of drugs on the human body and to develop new drugs and drug delivery systems. Additionally, it could be used to study the interactions between proteins and other molecules, as well as to study the structure and function of proteins and enzymes. Finally, it could be used to study the effects of environmental toxins on the human body.
Análisis Bioquímico
Biochemical Properties
2-(1H-Benzimidazol-2-YL)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazones, which are known for their antioxidant and radical scavenging properties . These interactions are crucial as they can influence the compound’s efficacy in biochemical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives, including this compound, can disrupt microtubule formation in cells, leading to significant changes in cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit tubulin polymerization, which is crucial for maintaining cell structure and function . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For instance, benzimidazole derivatives have been shown to cause cytotoxicity in glioblastoma cells at specific concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical effects .
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSYTFOKMFEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


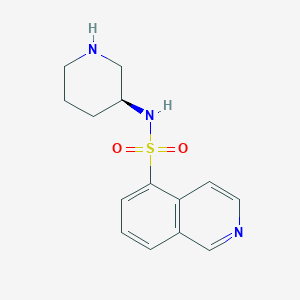
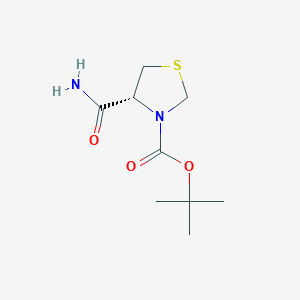

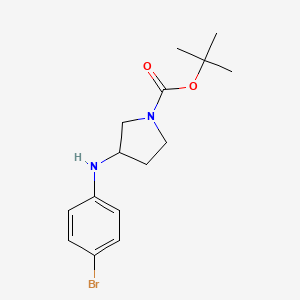


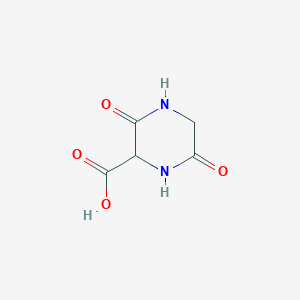
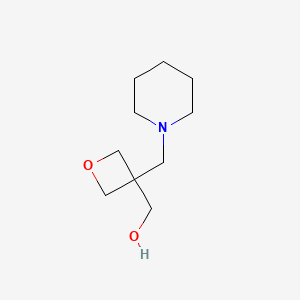
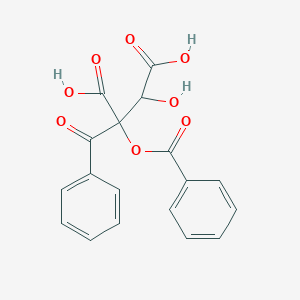
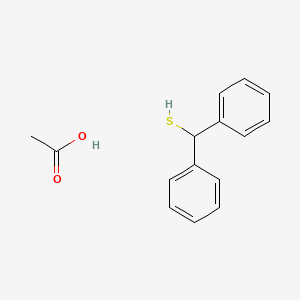
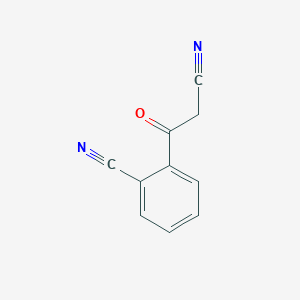

![5-Methyl-2-(methylsulfonyl)-7-phenylimidazo[5,1-F][1,2,4]triazine](/img/structure/B1504979.png)
